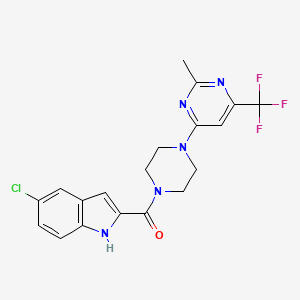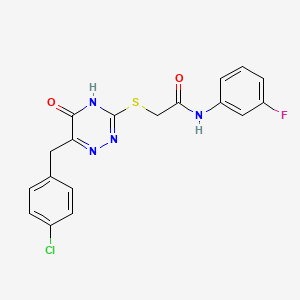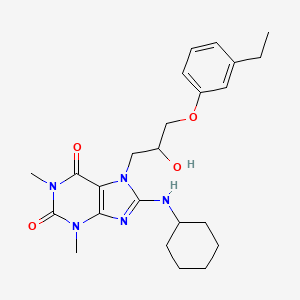
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
The exact mass of the compound 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antidepressant Properties
- Antidepressant Activity : The compound synthesized from the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibits antidepressant activity. This activity is most pronounced at a dose of 1.6 mg/kg (Халиуллин et al., 2017); (Khaliullin et al., 2018).
Molecular Structure Analysis
- Molecular Geometry : The molecules of the title compound possess a typical geometry, with the fused rings of the purine system being planar and inclined at an angle of 0.6°. The aminohydroxyalkyl group and the benzylamine group have specific conformations. Molecules are joined by a network of hydrogen bonds (Karczmarzyk et al., 1995).
Cardiovascular Activity
- Cardiovascular Effects : Derivatives of this compound have been tested for electrocardiographic, antiarrhythmic, and hypotensive activity. Specific derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential cardiovascular applications (Chłoń-Rzepa et al., 2004).
Synthesis and Reactions
- Synthesis of Derivatives : Various methods for synthesizing derivatives of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been explored. These include reactions with enaminones and glycerol epichlorohydrin, providing a foundation for further chemical research (Meena et al., 2018); (Kremzer et al., 1981).
Analgesic Activity
- Analgesic Properties : New derivatives of this compound have shown significant analgesic activity in in vivo models, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antitumor Activity
- Potential in Cancer Research : Novel derivatives have been synthesized with potential antitumor activity and vascular relaxing effects. This indicates a promising direction for cancer research and treatment applications (Ueda et al., 1987).
Antimicrobial and Antifungal Potential
- Antimicrobial and Antifungal Applications : The synthesized derivatives have been tested against gram-positive and gram-negative bacteria and fungi, showing potential as antistaphylococcal and antifungal agents (Ivanchenko, 2018).
Anti-inflammatory Activity
- Anti-inflammatory Effects : Some analogues based on this compound's structure exhibited anti-inflammatory activity in models of chronic inflammation, comparable to certain existing anti-inflammatory drugs (Kaminski et al., 1989).
Propriétés
IUPAC Name |
8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-4-16-9-8-12-19(13-16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-17-10-6-5-7-11-17/h8-9,12-13,17-18,30H,4-7,10-11,14-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVTWSVVMHXWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)
![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
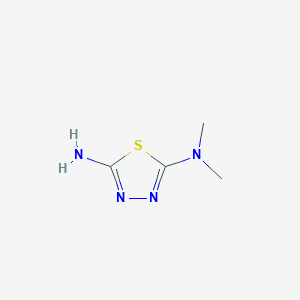
![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)
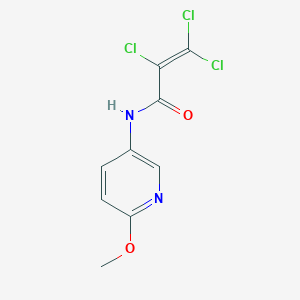
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
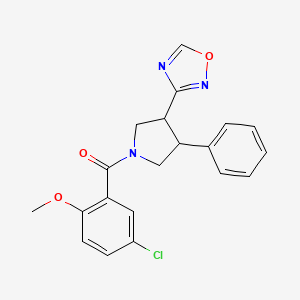
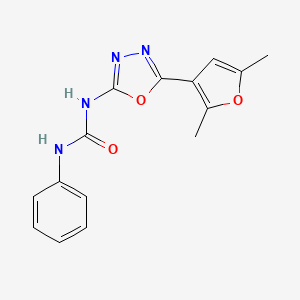
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
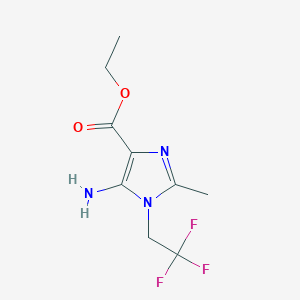
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
